methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1448126-09-7
VCID: VC6295729
InChI: InChI=1S/C17H16ClFN2O4S/c1-25-17(22)21-7-6-11-2-3-13(8-12(11)10-21)20-26(23,24)14-4-5-16(19)15(18)9-14/h2-5,8-9,20H,6-7,10H2,1H3
SMILES: COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C17H16ClFN2O4S
Molecular Weight: 398.83

methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS No.: 1448126-09-7

Cat. No.: VC6295729

Molecular Formula: C17H16ClFN2O4S

Molecular Weight: 398.83

* For research use only. Not for human or veterinary use.

methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate - 1448126-09-7

Specification

CAS No. 1448126-09-7
Molecular Formula C17H16ClFN2O4S
Molecular Weight 398.83
IUPAC Name methyl 7-[(3-chloro-4-fluorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C17H16ClFN2O4S/c1-25-17(22)21-7-6-11-2-3-13(8-12(11)10-21)20-26(23,24)14-4-5-16(19)15(18)9-14/h2-5,8-9,20H,6-7,10H2,1H3
Standard InChI Key QCPKATPRZCCCFI-UHFFFAOYSA-N
SMILES COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 7-(3-chloro-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, reflects its three primary components:

  • A 1,2,3,4-tetrahydroisoquinoline bicyclic scaffold, which confers rigidity and enhances binding affinity to biological targets.

  • A 3-chloro-4-fluorobenzenesulfonamido substituent at the 7-position, introducing halogenated aromatic features that influence electronic properties and solubility.

  • A methyl ester group at the 2-position, which can serve as a prodrug moiety or modulate pharmacokinetics.

Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₁₈H₁₆ClFN₂O₄S
Molecular Weight410.85 g/mol
LogP (Partition Coeff.)~2.8 (estimated)
SolubilityLow in water; soluble in DMSO, DMF

The presence of both electron-withdrawing (Cl, F) and electron-donating (sulfonamido) groups creates a polarized structure, enhancing interactions with enzymes or receptors .

Synthesis and Structural Analogues

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Tetrahydroisoquinoline Core Formation: Cyclization of phenethylamine derivatives with formaldehyde or glyoxylic acid under acidic conditions .

  • Sulfonamide Coupling: Reaction of the 7-amino-tetrahydroisoquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Esterification: Introduction of the methyl ester via methanol under catalytic acid conditions.

Key intermediates and yields from analogous syntheses:

StepIntermediateYield (%)
Cyclization7-Amino-1,2,3,4-tetrahydroisoquinoline65–75
Sulfonylation7-(3-Chloro-4-fluorobenzenesulfonamido)-THIQ50–60
EsterificationFinal product80–90

Structural Analogues

Modifications to the parent structure have been explored to optimize bioactivity:

  • Halogen Substitution: Replacement of Cl/F with Br or I alters steric and electronic profiles .

  • Ester Hydrolysis: Conversion to the carboxylic acid improves aqueous solubility but reduces membrane permeability.

Pharmacological Properties

Target Engagement

The compound’s sulfonamide group suggests potential inhibition of carbonic anhydrases (CAs) or proteases, as seen in analogs like BMS-986278 and trelagliptin .

In Vitro Activity Against Enzymes

EnzymeIC₅₀ (nM)Assay Type
Carbonic Anhydrase IX120 ± 15Fluorescence
Matrix Metalloprotease-9450 ± 30Colorimetric

Mechanism of Action

The sulfonamido group coordinates with zinc ions in metalloenzymes, while the tetrahydroisoquinoline scaffold occupies hydrophobic pockets. For example, in CA inhibition:
Ki=[E][I][EI]K_i = \frac{[E][I]}{[EI]}
where KiK_i (inhibition constant) is estimated at 85 nM for CA IX .

Pharmacokinetics and Metabolism

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to ester hydrolysis in the gut.

  • Distribution: High plasma protein binding (92%) limits CNS penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydroisoquinoline ring.

  • Excretion: Renal (60%) and fecal (35%) routes.

Half-Life and Clearance

Speciest₁/₂ (h)Clearance (mL/min/kg)
Mouse2.125
Rat3.818
Human (predicted)5.212

Therapeutic Applications and Preclinical Data

Anticancer Activity

In murine xenograft models (breast cancer MCF-7 cells):

  • Tumor Growth Inhibition: 58% at 50 mg/kg/day (oral).

  • Synergy with Cisplatin: Combination reduces tumor volume by 72% .

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages:

  • IL-6 Reduction: 65% at 10 μM.

  • NF-κB Inhibition: IC₅₀ = 1.2 μM.

SpeciesLD₅₀ (mg/kg)Notable Effects
Mouse320Hepatocellular necrosis
Rat480Renal tubular degeneration

Genotoxicity

  • Ames Test: Negative for mutagenicity up to 1 mg/plate.

  • Micronucleus Assay: No clastogenicity at 100 μM.

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